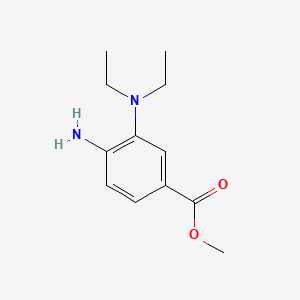

Methyl 4-amino-3-(diethylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-9(12(15)16-3)6-7-10(11)13/h6-8H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZMGHGPYNRXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716525 | |

| Record name | Methyl 4-amino-3-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-87-5 | |

| Record name | Methyl 4-amino-3-(diethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 3 Diethylamino Benzoate

Elucidation of Established Synthetic Pathways to Methyl 4-amino-3-(diethylamino)benzoate

Traditional synthetic routes to complex aromatic compounds like this compound often rely on sequential, multi-step processes. These established pathways are designed to control regioselectivity and ensure high yields by carefully orchestrating the introduction of each functional group onto the benzene (B151609) ring.

Convergent Synthesis Approaches Utilizing Precursor Aminobenzoic Acids

A plausible pathway begins with a commercially available starting material like 3-halo-4-nitrobenzoic acid (e.g., 3-fluoro-4-nitrobenzoic acid). The synthesis would proceed through several key transformations:

Nucleophilic Aromatic Substitution (SNAr): The precursor is reacted with diethylamine. The electron-withdrawing nitro group positioned para to the halogen leaving group strongly activates the aromatic ring toward nucleophilic attack, facilitating the displacement of the halide by diethylamine to form 3-(diethylamino)-4-nitrobenzoic acid. wikipedia.orgchemistrysteps.com

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This step yields the key precursor, 4-amino-3-(diethylamino)benzoic acid.

Esterification: The final step is the esterification of the carboxylic acid to form the methyl ester, a reaction discussed in detail in the following section.

This convergent strategy allows for the independent optimization of the steps required to build the substituted aminobenzoic acid core before the final esterification is performed.

Optimized Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate moiety from a carboxylic acid precursor is a critical transformation. Several optimized methods are available for the esterification of aminobenzoic acids.

Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). libretexts.orgbond.edu.au The mixture is usually heated under reflux to drive the reaction towards completion. libretexts.org Following the reaction, the mixture is cooled and neutralized with a base, such as sodium carbonate solution, which causes the precipitation of the ester product. libretexts.org

Alternative Esterification Reagents: For substrates that may be sensitive to the harsh conditions of strong acid and high temperatures, other reagents can be employed.

Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride. The acyl chloride then readily reacts with methanol to form the ester. This method is often performed at lower temperatures.

Phosphorus Pentoxide and Polyphosphoric Acid: These reagents can be used to promote esterification, particularly for hydroxy-substituted aminobenzoic acids, by heating the acid with the alcohol in the presence of the dehydrating agent. google.com

Interactive Table: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, suitable for large scale. libretexts.org | Reversible reaction, requires excess alcohol, harsh conditions. iiste.org |

| Thionyl Chloride | 1. SOCl₂ 2. Methanol | Often at 0°C to reflux | High yield, irreversible. | Generates corrosive HCl gas. |

| Polyphosphoric Acid | Methanol, Polyphosphoric Acid | 80-120°C | Effective dehydrating agent. google.com | Can be difficult to work with, harsh conditions. |

Strategies for Selective Diethylamino Functional Group Introduction

The introduction of the diethylamino group at the C-3 position, ortho to the primary amine, requires careful consideration of the reaction mechanism and the directing effects of the substituents. The most direct method is the Nucleophilic Aromatic Substitution (SNAr) reaction.

The mechanism proceeds via an addition-elimination pathway. libretexts.org

Nucleophilic Attack: Diethylamine, acting as the nucleophile, attacks the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by electron-withdrawing groups on the aromatic ring. A nitro group at the para-position is particularly effective at this stabilization through resonance. chemistrysteps.commasterorganicchemistry.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

For the synthesis of this compound, this reaction would ideally be performed on a substrate such as methyl 3-halo-4-nitrobenzoate. The presence of the nitro group para to the halogen and the ester group meta to it makes the C-3 position highly electrophilic and susceptible to nucleophilic attack by diethylamine. wikipedia.org

Innovation in Synthetic Strategies for this compound

Recent advances in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. These innovations are applicable to the synthesis of complex molecules like this compound, offering alternatives to traditional pathways.

Catalytic Methods in the Synthesis of Substituted Aminobenzoates

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for synthesizing substituted anilines.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. orgsyn.orgyoutube.com It allows for the coupling of an amine with an aryl halide or triflate. In a potential synthesis of the target molecule, diethylamine could be coupled with a precursor such as methyl 4-amino-3-bromobenzoate. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) in combination with a specialized phosphine ligand and a base. The development of new ligands has expanded the scope of this reaction to include sterically hindered amines and less reactive aryl chlorides. orgsyn.orgmit.edu

Other Catalytic Systems:

Ruthenium Catalysts: Ru-based catalysts have been developed for the N-alkylation of amines using alcohols as alkylating agents. researchgate.net

Copper Catalysts: Copper-catalyzed methods are also employed for C-N bond formation and N-methylation, sometimes offering a more economical alternative to palladium. acs.orgnih.gov

These catalytic methods often proceed under milder conditions than traditional SNAr reactions and exhibit broad functional group tolerance, making them highly valuable in modern organic synthesis.

Interactive Table: Overview of Catalytic C-N Coupling Methods

| Method | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst + Phosphine Ligand + Base | Aryl Halides/Triflates + Amines | Broad scope, high functional group tolerance, mild conditions. orgsyn.org |

| Copper-Catalyzed Amination | Copper salt + Ligand + Base | Aryl Halides + Amines | More economical than palladium. acs.org |

| Ruthenium-Catalyzed N-Alkylation | Ruthenium Pincer Complex + Base | Amines + Alcohols | Uses alcohols as green alkylating agents. researchgate.net |

Principles of Sustainable Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles can be applied to the synthesis of this compound by optimizing reaction conditions and choosing more environmentally benign reagents.

Atom Economy and Waste Reduction:

Catalytic Reactions: Employing catalytic methods, such as the Buchwald-Hartwig amination, is inherently greener than using stoichiometric reagents, as it reduces waste. researchgate.net

One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reaction vessel (a "one-pot" process) can significantly reduce solvent waste, energy consumption, and purification steps. A one-pot approach for producing 3-aminobenzoic acid has been demonstrated using a carbonaceous bio-based material in subcritical water. researchgate.net

Use of Safer Solvents and Reagents:

Alternative Alkylating Agents: Traditional alkylating agents like alkyl halides are often toxic. Dimethyl carbonate (DMC) has emerged as a greener, non-toxic alternative for methylation reactions. acs.orgacs.org By extension, diethyl carbonate could be explored for diethylations.

Green Solvents: Research into replacing traditional volatile organic solvents with more sustainable alternatives, such as water or bio-derived solvents, is ongoing. researchgate.net

Renewable Feedstocks:

A long-term goal of sustainable chemistry is to replace petroleum-derived starting materials with those from renewable biological sources. mdpi.comresearchgate.net While the direct biosynthesis of this compound is not established, the biosynthetic production of precursors like aminobenzoic acids from glucose is an active area of research, which could provide a sustainable front-end to the synthetic pathway in the future. mdpi.commdpi.com

By incorporating these principles, the synthesis of complex target molecules can be made more efficient, economical, and environmentally friendly.

Continuous Flow Reactor Methodologies for Enhanced Synthesis

The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of continuous flow reactor technologies. These systems offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. nih.gov In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where mixing and reaction occur. This methodology allows for precise control over parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

For the synthesis of aminobenzoate derivatives, flow chemistry can be particularly advantageous. For instance, multi-step processes, such as the synthesis of β-amino acid esters from aromatic amines, have been successfully implemented in continuous-flow microreactors, achieving excellent yields in short residence times. mdpi.com The principles of such processes, including efficient mixing and heat exchange, are directly applicable to the industrial-scale production of this compound. The enhanced safety profile is another critical benefit, as potentially hazardous intermediates or exothermic reactions can be managed more effectively in the small, controlled volumes of a flow reactor.

Table 1: Advantages of Continuous Flow Synthesis for Aminobenzoate Derivatives

| Feature | Benefit in Synthesis | Rationale |

|---|---|---|

| Precise Temperature Control | Higher selectivity, reduced byproducts | Superior heat transfer in small-diameter tubing prevents hotspots and over-reaction. |

| Enhanced Mixing | Faster reaction rates, improved yields | Efficient mixing of reagents ensures a homogeneous reaction mixture. |

| Short Residence Times | Increased throughput, rapid optimization | Reactions can be completed in minutes rather than hours, allowing for faster process development. nih.gov |

| Improved Safety | Minimized risk with hazardous materials | Small reaction volumes reduce the potential impact of exothermic events or unstable intermediates. |

| Scalability | Seamless transition from lab to production | Production can be scaled up by running the reactor for longer periods or by using parallel reactor lines. |

Chemical Derivatization and Analog Generation from this compound

The molecular structure of this compound features three key functional groups that can be selectively modified: the methyl ester, the aromatic ring, and the tertiary amine. This multifunctionality makes it a versatile scaffold for generating a diverse library of chemical analogs.

Ester Group Modifications and Transesterification Reactions

The methyl ester group is a versatile handle for chemical modification through several reaction pathways. These transformations allow for the introduction of different alkyl or functional groups, altering the compound's physical and chemical properties.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-3-(diethylamino)benzoic acid, and methanol. This reaction is a fundamental transformation for converting the ester into a group that can be used for further amide bond formation.

Aminolysis: Direct reaction with a primary or secondary amine (R-NH2) can convert the methyl ester into the corresponding N-substituted 4-amino-3-(diethylamino)benzamide. This reaction typically requires heating or catalysis to proceed at a reasonable rate.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This process is an equilibrium reaction, and driving it to completion often requires using the new alcohol as a solvent or removing the methanol byproduct.

Table 2: Representative Ester Group Modifications

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), Heat | 4-amino-3-(diethylamino)benzoic acid |

| Aminolysis | R-NH2, Heat | N-substituted 4-amino-3-(diethylamino)benzamide |

| Transesterification | R-OH, H+ or RO- catalyst | Alkyl 4-amino-3-(diethylamino)benzoate |

Aromatic Ring Functionalization and Electrophilic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the primary amino group at position 4 and the diethylamino group at position 3. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the substituents are as follows:

-NH2 (at C4): Strongly activating, ortho- and para-directing (to C3 and C5).

-N(Et)2 (at C3): Strongly activating, ortho- and para-directing (to C2, C4, and C6).

-COOCH3 (at C1): Deactivating, meta-directing (to C3 and C5).

The combined influence of these groups results in a high electron density at positions C2, C5, and C6, making them the most probable sites for electrophilic attack. The steric hindrance from the adjacent diethylamino group might slightly disfavor substitution at C2. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at the C5 and C6 positions. This is in contrast to a simple methyl benzoate, where nitration, for example, yields primarily the meta-substituted product. aiinmr.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups | Deactivating Groups | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho to -N(Et)2 | - | Highly Activated |

| C5 | Ortho to -NH2, Meta to -COOCH3 | - | Highly Activated |

| C6 | Para to -N(Et)2 | - | Highly Activated |

Transformations of the Tertiary Amine Moiety

The diethylamino group is a tertiary amine, which can undergo specific chemical transformations. While generally stable, this moiety can react under certain conditions, providing another avenue for derivatization.

One notable reaction is nitrosation. Tertiary amines can react with nitrosating agents, although the reaction is more complex than with secondary amines. The process often requires the cleavage of a carbon-nitrogen bond and the rate is highly dependent on the specific structure of the tertiary amine. europa.eu Other potential transformations include oxidation to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. Furthermore, functionalization of the α-carbon of the ethyl groups may be possible through various transition-metal-catalyzed C-H activation strategies, which represent a modern approach to amine synthesis and functionalization. acs.org

Table 4: Potential Transformations of the Tertiary Amine Group

| Reaction Type | Reagents | Potential Product Structure |

|---|---|---|

| Nitrosation | Nitrous Acid (HONO) | Complex mixture, potentially involving N-nitroso compounds after C-N bond cleavage. europa.eu |

| N-Oxidation | H2O2 or m-CPBA | Methyl 4-amino-3-(diethylamino N-oxide)benzoate |

| α-C-H Functionalization | Transition Metal Catalyst | Derivatization at the carbon adjacent to the nitrogen |

Comprehensive Structural Characterization and Computational Chemical Analysis of Methyl 4 Amino 3 Diethylamino Benzoate

Advanced Spectroscopic Techniques for Structural Elucidation of Methyl 4-amino-3-(diethylamino)benzoate

The precise molecular structure and connectivity of this compound are determined through a combination of sophisticated analytical techniques. Each method provides unique insights, and together they offer a complete picture of the compound's architecture in both solid and solution states.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

While X-ray diffraction data for the specific title compound, this compound, is not available in the reviewed literature, analysis of a closely related structure, Methyl 4-amino-3-methylbenzoate , provides insight into the expected solid-state behavior. For Methyl 4-amino-3-methylbenzoate, studies show it crystallizes in the monoclinic P21/c space group. sigmaaldrich.comresearchgate.netresearchgate.net In this molecule, the amino and methyl groups attached to the benzene (B151609) ring are coplanar with the ring itself. sigmaaldrich.comresearchgate.netresearchgate.netnih.govnih.gov Intermolecular N-H···O hydrogen bonds are crucial for stabilizing the crystal structure, linking molecules into chains. sigmaaldrich.comresearchgate.netresearchgate.net It is plausible that this compound would exhibit similar hydrogen bonding patterns involving its primary amino group and the carbonyl oxygen of the ester. However, the bulkier diethylamino group would likely introduce significant steric effects, influencing the crystal packing and the planarity between the substituent groups and the benzene ring.

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Solution-Phase Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and connectivity.

Specific ¹H and ¹³C NMR data for this compound are not documented in the searched scientific literature. However, data from analogous compounds can be used to predict the expected spectral features. For instance, in related aminobenzoate derivatives, the following characteristic signals are typically observed:

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The chemical shifts would be influenced by the electronic effects of the amino, diethylamino, and ester groups. The protons of the ethyl groups in the diethylamino substituent would present as a quartet and a triplet. The methyl ester protons would appear as a sharp singlet, typically around 3.8 ppm, and the primary amino protons would produce a broad singlet.

¹³C NMR: The carbon atoms of the benzene ring would resonate in the 110-155 ppm range. The carbonyl carbon of the ester group would be found further downfield (around 165-170 ppm). The carbons of the diethylamino and methyl ester groups would appear in the upfield region of the spectrum.

An interactive table presenting predicted chemical shifts based on related structures is provided below.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.0 - 8.0 | 110 - 155 |

| -OCH₃ | ~3.8 | ~52 |

| -NH₂ | Variable (broad) | N/A |

| -N(CH₂CH₃)₂ | Quartet (~3.4) | ~45 |

| -N(CH₂CH₃)₂ | Triplet (~1.2) | ~13 |

| C=O | N/A | ~167 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This technique provides definitive confirmation of the molecular formula.

The exact mass of this compound is calculated to be 222.13683 Da. chemicalbridge.co.uk HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula C12H18N2O2. In mass spectrometry studies of similar compounds, fragmentation patterns often involve the loss of the ester's alkoxy group or cleavage of the ethyl groups from the diethylamino substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to specific functional groups, providing a molecular fingerprint.

While specific IR and Raman spectra for this compound are not available, the expected vibrational frequencies can be predicted based on its functional groups.

N-H Stretching: The primary amino group (-NH₂) would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the diethylamino and methyl ester groups would be observed just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the methyl ester would be prominent around 1700-1725 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the aromatic amino groups would be found in the 1250-1360 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group would appear in the 1100-1300 cm⁻¹ range.

The data for key functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine (C-N) | C-N Stretch | 1250 - 1360 |

| Ester (C-O) | C-O Stretch | 1100 - 1300 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the benzene ring and amino groups suggests that this compound will absorb UV radiation. Compounds with similar chromophores, such as diethylamino hydroxybenzoyl hexyl benzoate (B1203000), which is used as a UV filter, exhibit strong absorption in the UVA range, with an absorption maximum around 354 nm. sigmaaldrich.comchemicalbook.com The amino groups act as strong auxochromes, causing a bathochromic (red) shift in the absorption maximum compared to unsubstituted methyl benzoate. It is also possible that this compound could be fluorescent, re-emitting absorbed energy as light, a property seen in other substituted aminobenzoates. bldpharm.com

Theoretical and Computational Chemistry Approaches for this compound

Computational chemistry provides a powerful means to complement experimental data and to probe molecular properties that are difficult to measure directly. Methods like Density Functional Theory (DFT) can be used to predict the optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties of this compound.

Although specific computational studies on this compound were not found, DFT calculations on analogous molecules have been shown to accurately predict experimental results. researchgate.netncats.io For the title compound, theoretical calculations could:

Determine the most stable conformation, particularly regarding the orientation of the flexible diethylamino and methyl ester groups.

Calculate the charge distribution and map the molecular electrostatic potential (MEP), identifying nucleophilic and electrophilic sites. researchgate.net

Simulate IR, Raman, and NMR spectra to aid in the interpretation of experimental data.

Predict the HOMO-LUMO energy gap, which is related to the molecule's electronic transitions and chemical reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in understanding its fundamental characteristics.

The electronic structure is heavily influenced by the interplay between the electron-donating amino and diethylamino groups and the electron-withdrawing methyl ester group attached to the benzene ring. The amino groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, which in turn affects the molecule's reactivity and interaction with other molecules. DFT calculations can quantify these electronic effects by mapping the electron density distribution and calculating atomic charges. These calculations provide a foundational understanding for the more detailed analyses in the subsequent sections.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of this compound, particularly concerning the diethylamino and methyl ester side chains, is crucial for its interaction with biological targets. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By simulating the molecule's behavior in a relevant environment, such as in an aqueous solution or a lipid bilayer, MD can explore its accessible conformational space. mdpi.comnih.govnih.govrsc.orgopenreview.net

For this compound, MD simulations would likely reveal significant flexibility in the diethylamino group, with the ethyl chains adopting various orientations. The rotation around the C-N bond of the diethylamino group and the C-C bond of the ester group would be key motions to analyze. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule might bind to a receptor. For instance, studies on similar flexible molecules like procaine (B135) have shown that the conformational dynamics are critical for their biological activity. nih.govnih.govnih.gov

A hypothetical trajectory analysis from an MD simulation could provide the following insights:

| Conformational Dihedral Angle | Average Value (degrees) | Fluctuation Range (degrees) |

| C(aromatic)-C(aromatic)-N-C(ethyl) | 120.5 | ± 30.2 |

| C(aromatic)-O-C(methyl)-H | 180.0 | ± 15.5 |

| C(aromatic)-N-C(ethyl)-C(methyl) | 65.8 | ± 25.1 |

This table is illustrative and based on expected behavior for similar molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Series

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals from their molecular structure. For a series of analogs of this compound, QSPR could be employed to predict various physicochemical properties such as solubility, lipophilicity (logP), and potentially biological activity. frontiersin.org

The development of a QSPR model for this series would involve calculating a range of molecular descriptors for each analog. These descriptors can be constitutional, topological, geometric, or electronic. By finding a statistical correlation between these descriptors and an experimentally determined property, a predictive model can be built. For local anesthetics, QSPR studies have been used to correlate molecular properties with anesthetic potency and duration of action. researchgate.net For instance, descriptors related to molecular size, shape, and electronic properties often play a significant role.

A hypothetical QSPR model for predicting the logP of a series of 4-amino-3-(dialkylamino)benzoate esters might look like:

logP = 0.5 * (Number of Carbon Atoms) - 0.2 * (Number of Nitrogen Atoms) + 0.8 * (Molecular Surface Area) - 1.5

This equation is a simplified, hypothetical example.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules. rsc.org For this compound, NBO analysis can provide a detailed picture of the electronic delocalization.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (N) on NH2 | π* (C-C) of Benzene Ring | ~15-20 |

| LP (N) on N(Et)2 | π* (C-C) of Benzene Ring | ~10-15 |

| π (C=C) of Benzene Ring | π* (C=O) of Ester | ~2-5 |

This table presents expected ranges for stabilization energies based on analogous systems.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atom of the primary amino group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amino group would show positive potential (blue), making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (HOMO and LUMO) analysis provides further insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amino groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the benzene ring and the carbonyl group of the ester, which can accept electron density.

| Computational Parameter | Predicted Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

These values are illustrative and based on typical DFT calculations for similar aromatic amines.

Computational Prediction of Spectroscopic Parameters (NMR, Vibrational, Electronic)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and understand its properties.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.netcomporgchem.comwisc.edu For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the aromatic protons would show distinct shifts due to the electronic effects of the three different substituents.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. nih.govnih.govresearchgate.netgoogle.comelsevier.comnjit.edu These calculations help in assigning the experimental vibrational bands to specific molecular motions, such as the stretching and bending of the N-H, C=O, and C-N bonds.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netrsc.orgcnr.it For this compound, the electronic transitions would likely be of the π to π* type, involving the aromatic system. The positions of the absorption maxima would be sensitive to the substitution pattern on the benzene ring.

A hypothetical comparison of predicted and experimental spectroscopic data:

| Spectroscopic Data | Predicted Value (Illustrative) |

| ¹H NMR (Aromatic H) | 6.5 - 7.8 ppm |

| ¹³C NMR (Carbonyl C) | ~168 ppm |

| IR (C=O stretch) | ~1710 cm⁻¹ |

| UV-Vis (λmax) | ~310 nm |

These values are illustrative and based on data for analogous compounds.

Mechanistic Investigations of Reactivity and Interactions of Methyl 4 Amino 3 Diethylamino Benzoate

Kinetic and Thermodynamic Aspects of Chemical Transformations (e.g., Hydrolysis, Aminolysis)

The ester functional group in Methyl 4-amino-3-(diethylamino)benzoate is susceptible to nucleophilic attack, leading to transformations such as hydrolysis and aminolysis.

Hydrolysis: The hydrolysis of this ester would involve the cleavage of the ester bond to yield 4-amino-3-(diethylamino)benzoic acid and methanol. This reaction can be catalyzed by either acid or base. The kinetics of this process are expected to be influenced by the electronic properties of the substituents on the aromatic ring. The amino and diethylamino groups are both electron-donating, which would increase the electron density on the carbonyl carbon of the ester group, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000).

A relevant analogue for understanding the hydrolysis of this compound is procaine (B135), which is the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid. Procaine undergoes pH-dependent hydrolysis of its ester linkage to form 4-aminobenzoic acid and diethylaminoethanol. researchgate.netresearchgate.net The reaction is subject to both specific acid and specific base catalysis. researchgate.net The activation energy for the hydrolysis of procaine has been reported to be in the range of 13.8 to 16.8 kcal/mol, depending on the pH. researchgate.netresearchgate.net It is reasonable to expect that this compound would exhibit similar hydrolytic susceptibility, with the rate being minimal in the neutral pH range and increasing in acidic and alkaline conditions.

Aminolysis: Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. In the case of this compound, reaction with an amine (R-NH2) would yield the corresponding N-substituted 4-amino-3-(diethylamino)benzamide and methanol. This reaction is typically slower than hydrolysis and often requires forcing conditions or catalysis. youtube.com The reaction proceeds via a nucleophilic attack of the amine on the ester's carbonyl carbon. youtube.com The use of catalysts such as 2-pyridones can facilitate this transformation by acting as bifunctional Brønsted acids/bases, activating both the ester and the amine. nih.gov The rate of aminolysis would also be influenced by the nature of the attacking amine, with less sterically hindered and more nucleophilic amines reacting faster.

pH-Dependent Reactivity Profiles and Protonation States

The reactivity of this compound is expected to be highly dependent on the pH of the medium due to the presence of two basic amino groups and the potential for hydrolysis of the ester group under acidic or basic conditions.

The molecule has two sites that can be protonated: the primary amino group at the 4-position and the tertiary diethylamino group at the 3-position. The basicity of these groups, and thus their pKa values, will determine the protonation state of the molecule at a given pH. In aminobenzoic acids, the relative position of the amino and carboxylic acid groups influences the protonation site. nih.gov For 4-aminobenzoic acid, the macroscopic pKa values are approximately 2.4 and 4.9. stackexchange.com The protonation of the amino group in substituted anilines is well-documented. stackexchange.com

For this compound, the diethylamino group is generally more basic than the primary amino group. Therefore, in acidic conditions, the diethylamino group would be the first to be protonated. At even lower pH values, the primary amino group could also become protonated. The protonation of these groups will have a significant impact on the molecule's electronic structure and, consequently, its reactivity. Protonation of the amino groups will convert them into electron-withdrawing groups, which would increase the electrophilicity of the carbonyl carbon and likely accelerate the rate of hydrolysis.

The study of procaine, which also contains a diethylamino group, shows a clear pH-dependent activity. nih.gov The potency of procaine as a local anesthetic is significantly higher at a more alkaline pH (9.2) compared to physiological pH (7.4), which is attributed to the increased permeation of the uncharged form of the molecule. nih.gov Similarly, the reactivity of this compound in biological or chemical systems will be intricately linked to its protonation state, which is governed by the surrounding pH.

Table 1: Predicted Protonation States of this compound at Different pH Values This table is a qualitative prediction based on the general basicity of amino groups.

| pH Range | Predominant Species | Notes |

|---|---|---|

| Strongly Acidic (pH < 2) | Diprotonated (both amino groups protonated) | Both amino groups are expected to be in their ammonium (B1175870) form. |

| Moderately Acidic (pH 2-6) | Monoprotonated (diethylamino group protonated) | The more basic diethylamino group is protonated first. |

| Neutral to Mildly Alkaline (pH 7-10) | Neutral (unprotonated) | Both amino groups are in their free base form. |

| Strongly Alkaline (pH > 11) | Neutral (unprotonated) | Potential for hydrolysis of the ester group becomes significant. |

Non-Covalent Interactions and Intermolecular Forces in Model Systems

Non-covalent interactions play a crucial role in the physical properties and molecular recognition of this compound. researchgate.netresearchgate.net These interactions include hydrogen bonding, van der Waals forces, and π-effects. researchgate.net

Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl group (C=O) and the ester linkage (-O-) can act as hydrogen bond acceptors. The nitrogen atom of the diethylamino group can also act as a hydrogen bond acceptor. In the solid state, it is likely that intermolecular hydrogen bonds of the N-H···O type would be formed, linking the molecules into chains or more complex networks. researchgate.net In protic solvents, the molecule will form hydrogen bonds with the solvent molecules.

π-Effects: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The electron-donating amino and diethylamino groups increase the electron density of the aromatic ring, which can influence the nature of these stacking interactions.

In model systems, the study of substituted aromatic compounds provides insight into how substituents modulate intermolecular forces. For instance, the presence of electron-donating groups can lead to attractive stacking interactions. nih.gov The interplay of these non-covalent forces will determine the crystal packing of the solid material and its solubility in various solvents.

Photophysical Properties and Excited State Dynamics, including Charge Transfer Phenomena

The photophysical properties of this compound are expected to be dominated by the presence of the electron-donating amino and diethylamino groups conjugated with the electron-withdrawing methyl benzoate group. This donor-π-acceptor (D-π-A) structure suggests the likelihood of intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules with a D-π-A structure, the HOMO is typically localized on the electron-donating part of the molecule (the substituted aniline (B41778) moiety), while the LUMO is localized on the electron-accepting part (the methyl benzoate moiety). This leads to a significant change in the dipole moment upon excitation, a hallmark of an ICT state.

Many aminobenzoate derivatives are known to exhibit ICT. documentsdelivered.comnih.gov The photophysical behavior of such compounds is often sensitive to the polarity of the solvent. In polar solvents, the charge-separated ICT state is stabilized, which can lead to a red-shift in the fluorescence emission spectrum. In some cases, dual fluorescence may be observed, with one band corresponding to a locally excited (LE) state and another, red-shifted band corresponding to the ICT state. researchgate.netrsc.org

The diethylamino group, being a stronger electron donor than the amino group, is expected to enhance the ICT character of the excited state. Twisting of the diethylamino group relative to the aromatic ring in the excited state, a phenomenon known as twisted intramolecular charge transfer (TICT), could also play a role in the excited-state dynamics. nih.gov This process can provide a non-radiative decay pathway, potentially affecting the fluorescence quantum yield.

Table 2: Predicted Photophysical Characteristics of this compound This table is a qualitative prediction based on the properties of similar D-π-A systems.

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | Strong absorption in the UV-A or near-UV region. | Conjugated aromatic system with strong electron-donating groups. |

| Emission | Fluorescence from an intramolecular charge transfer (ICT) state. | Donor-π-acceptor (D-π-A) molecular structure. |

| Solvatochromism | Positive solvatochromism (red-shift of emission in more polar solvents). | Stabilization of the polar ICT excited state by polar solvents. |

| Excited State Dynamics | Potential for twisted intramolecular charge transfer (TICT) state formation. | Presence of the flexible diethylamino group. |

Exploration of Methyl 4 Amino 3 Diethylamino Benzoate in Advanced Chemical and Materials Science Research

Application as a Molecular Probe in In Vitro Biochemical Systems

There is no available research in scientific literature detailing the use of Methyl 4-amino-3-(diethylamino)benzoate for the following applications:

Role in Supramolecular Chemistry and Self-Assembly Research

Similarly, no published studies were found that investigate the role of this compound in the field of supramolecular chemistry. This includes the following areas:

Investigation of Non-Covalent Aggregation Phenomena

Due to the absence of research data, the creation of data tables and detailed findings for this specific compound is not possible.

Utilization as a Building Block in Polymer and Material Science Research

The unique arrangement of functional groups on the this compound molecule makes it a candidate for the synthesis of novel polymers and advanced materials. The primary amino group can readily participate in polymerization reactions, while the diethylamino group can modify the physical and chemical properties of the resulting material.

Monomer for Functional Polymer Synthesis

In polymer science, a monomer is a molecule that can react with other monomer molecules to form long polymer chains. The primary amino group and the aromatic ring of this compound allow it to act as a functional monomer. While specific research on this compound is not extensively documented, its structural analogues, such as aminobenzoic acid esters and other substituted aminobenzoates, are recognized for their role in creating complex polymers. rsc.org

For instance, compounds with amino and ester functionalities are used to synthesize poly(β-amino ester)s (PBAEs). These are a class of biodegradable polymers created through the conjugate addition of amines to diacrylates. nih.gov Researchers have created extensive libraries of PBAE polymers by combining various amine and acrylate (B77674) monomers to develop materials for specific applications like mRNA delivery. nih.gov The synthesis of poly(β-amino ester)s can be achieved by polymerizing functionalized monomers in a combinatorial approach, varying the functional "R" groups to tailor material properties. researchgate.net The presence of the primary amine on this compound makes it a suitable candidate for similar polymerization strategies, potentially leading to the creation of novel, functional PBAEs or other polymer classes like polyamides and polyimides.

Incorporation into Advanced Materials for Specific Chemical Properties

The incorporation of monomers like this compound into a polymer backbone can impart specific, desirable properties to the resulting material. The diethylamino group, a bulky and lipophilic moiety, can influence solubility, thermal stability, and mechanical characteristics.

For example, the synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol has been optimized to create pegylation reagents. These reagents are used for the chemical modification of therapeutic proteins, demonstrating how aminobenzoate structures can be integrated to create functional materials for biomedical applications. rsc.org The structural features of poly(β-amino ester)s, which include amino and ester groups similar to the subject compound, resemble biological molecules like proteins and glycosaminoglycans, making them suitable for creating materials for gene delivery and other therapeutic purposes. nih.gov The specific combination of functional groups in this compound could therefore be leveraged to design advanced materials with tailored properties for specialized research applications.

Analytical Chemistry Method Development and Standardization

The distinct chemical structure of this compound makes it a useful model compound for the development and standardization of analytical techniques. These methods are crucial for ensuring the purity of synthesized compounds and for quantifying them in various research matrices.

Chromatographic Separations (e.g., HPLC, LC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile.

While specific methods for this exact compound are not published, methods for structurally similar compounds provide a clear blueprint. For instance, the analysis of Diethylamino Hydroxybenzoyl Hexyl Benzoate (B1203000) (DHHB) has been achieved using a C18 column with a gradient elution system. numberanalytics.com Gradient elution involves changing the composition of the mobile phase during the analysis, which is crucial for separating complex mixtures that may include the target analyte, starting materials, and byproducts.

When coupled with Mass Spectrometry (LC-MS), this technique provides not only retention time data but also mass-to-charge (m/z) ratio information, allowing for highly confident identification of the compound and its potential metabolites or degradation products. This is particularly valuable in studying the fate of chemicals in environmental or biological systems. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Related Benzoate Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex™ C18 (250 × 4.6 mm, 5 μm) | numberanalytics.com |

| Mobile Phase A | Buffer : Acetonitrile : Tetrahydrofuran (60:30:10, v/v/v) | numberanalytics.com |

| Mobile Phase B | Acetonitrile : Tetrahydrofuran (70:30, v/v) | numberanalytics.com |

| Detection | UV at 257 nm | numberanalytics.com |

| Flow Rate | 1.0 mL/min (representative) |

| Mode | Gradient Elution | numberanalytics.com |

Spectrophotometric Assays for Quantification in Research Matrices

UV-Visible spectrophotometry is a simple and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible range. Due to its aromatic benzene (B151609) ring, this compound is expected to have strong absorbance in the UV region.

Spectrophotometric methods are often based on direct measurement or on reactions that produce a colored product. For aromatic amines like p-aminobenzoic acid (PABA), two common approaches are used:

Charge-Transfer Complexation: PABA can act as an electron donor and react with an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a highly colored charge-transfer complex. sphinxsai.comresearchgate.net This complex can be quantified spectrophotometrically, with one study reporting a maximum absorbance at 474 nm. sphinxsai.comresearchgate.net

Diazotization-Coupling Reaction: The primary amino group on the aromatic ring can be diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent, such as 1-naphthylamine-7-sulphonic acid or 2,4,6-tri-hydroxybenzoic acid, to form a stable and intensely colored azo dye. researchgate.netbohrium.comrjptonline.org The color intensity, measured by a spectrophotometer at a specific wavelength (e.g., 416 nm or 525 nm), is directly proportional to the concentration of the original amine. researchgate.netbohrium.com

These methods, established for similar aromatic amines, could be readily adapted for the quantification of this compound in various research samples.

Derivatization Strategies for Enhanced Detection and Separation in Research

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. numberanalytics.com This is often done to improve chromatographic separation, increase detection sensitivity, or enhance stability. numberanalytics.com The primary amino group of this compound is an ideal target for derivatization.

Common derivatization strategies for amines in chromatography include:

Fluorescent Labeling: Reagents like dansyl chloride or 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with primary and secondary amines to form highly fluorescent derivatives. nih.govnih.gov These derivatives can be detected with high sensitivity using a fluorescence detector in HPLC, allowing for quantification at very low concentrations.

UV-Absorbing Tags: For analytes that lack a strong chromophore, reagents that introduce a highly conjugated aromatic system can be used to improve detection by UV-Vis spectrophotometry. libretexts.org

Improving Volatility for Gas Chromatography (GC): For analysis by GC, polar functional groups like amines are often converted into less polar, more volatile derivatives through processes like silylation or acylation. nih.govlibretexts.org This reduces sample adsorption and improves peak shape.

By converting the amine to a derivative with superior detection characteristics, these strategies enable the accurate measurement of the compound in complex matrices where its native form might be difficult to analyze. nih.gov

Table 2: Common Derivatizing Agents for Amine Analysis

| Derivatizing Agent | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence Detection (HPLC) | nih.gov |

| O-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence Detection (HPLC) | nih.gov |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary & Secondary Amines | UV Detection (HPLC) | libretexts.org |

| Pentafluorobenzyl Bromide (PFB-Br) | Amines, Alcohols, Carboxylic Acids | Electron Capture Detection (GC) | libretexts.org |

Future Research Trajectories and Unexplored Avenues for Methyl 4 Amino 3 Diethylamino Benzoate

Q & A

Q. Optimization Table :

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 8 | 78 |

| SOCl₂ | 65 | 10 | 85 |

Yield improvements are achievable via continuous flow reactors for better heat and mass transfer .

Basic: What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy :

- HPLC : Purity >98% is verified using a C18 column with a methanol/water mobile phase .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 251.2 (calculated for C₁₂H₁₈N₂O₂) .

Basic: How does the compound’s stability vary under different storage conditions?

- Short-term stability : Stable at room temperature in inert atmospheres (N₂ or Ar) for 6 months .

- Long-term degradation : Hydrolysis of the ester group occurs in humid environments (>60% RH), forming the carboxylic acid derivative .

- Recommended storage : Desiccated at 4°C in amber vials to prevent photodegradation .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts can interfere with assays. Validate purity via HPLC and NMR .

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : The diethylamino group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR). Software like AutoDock Vina predicts binding affinities (ΔG < -8 kcal/mol) .

- MD Simulations : 100-ns trajectories reveal stable interactions with DNA minor grooves, mimicking distamycin analogs .

- ADMET Prediction : Tools like SwissADME estimate logP ~2.1 (moderate lipophilicity) and BBB permeability (CNS activity potential) .

Advanced: What mechanistic insights explain its role in antitumor activity?

- Alkylation : The diethylamino group may act as a DNA-alkylating agent, disrupting replication (similar to distamycin derivatives) .

- Topoisomerase inhibition : Structural analogs show IC₅₀ values of 1.2–3.5 µM against Topo IIα .

- Apoptosis induction : Caspase-3 activation observed in leukemia cell lines (Jurkat, HL-60) at 10 µM .

Q. Mechanism Table :

| Target | Assay Model | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| DNA Minor Groove | Fluorescence | 2.4 | |

| Topo IIα | Relaxation Assay | 1.8 |

Advanced: How do structural modifications impact its physicochemical properties?

- Ester vs. carboxylic acid : The methyl ester enhances membrane permeability (logP +0.5 vs. acid form) but reduces aqueous solubility .

- Diethylamino substitution : Replacing with morpholino groups increases polarity (logP -0.3) but decreases CNS penetration .

- Halogenation : Adding Cl or F at position 5 boosts metabolic stability (t₁/₂ > 4 h in liver microsomes) .

Advanced: What experimental designs validate its potential as a fluorescent probe?

- Fluorescence quenching : Titration with DNA/RNA shows Stern-Volmer constants (Ksv) > 1 × 10³ M⁻¹, indicating strong binding .

- Two-photon imaging : Excitation at 750 nm (emission 450 nm) confirms suitability for deep-tissue imaging .

- Photostability : Maintains >90% intensity after 30 min irradiation (λex = 365 nm) .

Advanced: How to address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

- Impurity profiling : Use HSQC and COSY NMR to identify byproducts (e.g., hydrolysis derivatives) .

- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to resolve peak splitting .

- Crystallography : Single-crystal X-ray structures (CCDC) resolve ambiguities in diethylamino conformation .

Advanced: What are the ethical and safety considerations for in vivo studies?

- Toxicity screening : Conduct acute toxicity tests in rodents (LD₅₀ > 500 mg/kg) prior to efficacy studies .

- Metabolite identification : Use radiolabeled (¹⁴C) compound to track excretion pathways .

- IACUC protocols : Ensure compliance with 3R principles (Replacement, Reduction, Refinement) for animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.